5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole
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Overview
Description
5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole is a complex organic compound known for its unique structure and properties This compound is part of the benzothiadiazole family, which is characterized by the presence of a benzene ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids, bases, and solvents such as dichloromethane and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thieno[3,2-b]thiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases such as potassium carbonate. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the thieno[3,2-b]thiophene units .
Scientific Research Applications
5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The nitro groups and thieno[3,2-b]thiophene units play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dinitro-4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 5,6-Dinitro-4,7-bis(6-undecylselenopheno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
Compared to similar compounds, 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole is unique due to the specific positioning of the thieno[3,2-b]thiophene units and the undecyl chains. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications such as organic electronics and materials science .
Properties
Molecular Formula |
C40H50N4O4S5 |
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Molecular Weight |
811.2 g/mol |
IUPAC Name |
5,6-dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C40H50N4O4S5/c1-3-5-7-9-11-13-15-17-19-21-27-25-49-31-23-29(51-39(27)31)33-35-36(42-53-41-35)34(38(44(47)48)37(33)43(45)46)30-24-32-40(52-30)28(26-50-32)22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22H2,1-2H3 |
InChI Key |
IBKJRJQRUMEOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CSC2=C1SC(=C2)C3=C(C(=C(C4=NSN=C34)C5=CC6=C(S5)C(=CS6)CCCCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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